REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.CS(C)=O.[C:12]([O:16][C:17](=[O:38])[NH:18][C:19]([C:31]1[CH:32]=[N:33][C:34]([Cl:37])=[CH:35][CH:36]=1)([CH3:30])[CH:20]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([F:29])[CH:23]=1)[OH:21])([CH3:15])([CH3:14])[CH3:13]>C(OCC)(=O)C>[C:12]([O:16][C:17](=[O:38])[NH:18][C:19]([C:31]1[CH:32]=[N:33][C:34]([Cl:37])=[CH:35][CH:36]=1)([CH3:30])[C:20]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([F:29])[CH:23]=1)=[O:21])([CH3:13])([CH3:14])[CH3:15]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
compound
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C(O)C1=CC(=C(C=C1)Cl)F)(C)C=1C=NC(=CC1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
while being stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gradually returned to room temperature
|
Type
|
WASH
|
Details
|
washed with 6% aqueous sodium perchlorate solution, 10% aqueous sodium thiosulfate solution, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography [n-hexane:ethyl acetate=4:1 (v/v)]
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC(C(=O)C1=CC(=C(C=C1)Cl)F)(C)C=1C=NC(=CC1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |